4'-Amino-5'-nitrobenzo-15-crown-5

概要

説明

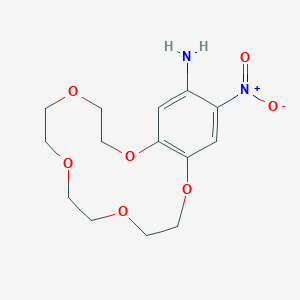

4’-Amino-5’-nitrobenzo-15-crown-5 is a chemical compound with the molecular formula C14H20N2O7. It belongs to the family of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Amino-5’-nitrobenzo-15-crown-5 typically involves the nitration of benzo-15-crown-5. This process is carried out using nitric acid in an acetonitrile medium. The reaction conditions include maintaining a boiling reaction mass to facilitate the nitration process .

Industrial Production Methods

While specific industrial production methods for 4’-Amino-5’-nitrobenzo-15-crown-5 are not widely documented, the general approach involves large-scale nitration reactions similar to those used in laboratory settings. The use of high-purity reagents and controlled reaction conditions ensures the consistent production of the compound.

化学反応の分析

Reduction Reactions

The nitro group undergoes selective reduction to form amine derivatives under controlled conditions. This reaction is critical for synthesizing diamino-crown ether analogs.

Key Reaction:

Conditions:

Mechanism: Hydrazine hydrate acts as a hydrogen donor, with Raney nickel facilitating catalytic hydrogenation. The reaction proceeds at ambient pressure, avoiding the need for autoclaves .

Substitution Reactions

The amino group participates in nucleophilic substitution reactions, enabling functionalization for applications in drug delivery and polymer chemistry.

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) produces N-alkylated derivatives:

Conditions:

-

Reagents: Alkyl halides (e.g., CH₃I, C₂H₅Br)

-

Base: Triethylamine (NEt₃)

-

Solvent: Dichloromethane (DCM)

Acylation

Acylation with acyl chlorides (e.g., acetyl chloride) yields amide derivatives:

Conditions:

Complexation with Metal Ions

The crown ether cavity selectively binds alkali and transition metal cations, forming stable complexes.

Table 1: Stability Constants (log K) of Metal Complexes

| Metal Ion | log K (in MeOH) | Selectivity Notes |

|---|---|---|

| K⁺ | 3.8 | Optimal size match for 15-crown-5 cavity |

| Na⁺ | 2.1 | Moderate affinity |

| Cu²⁺ | 4.5 | Enhanced by amino coordination |

| Zn²⁺ | 4.2 | Bidentate binding with NH₂ |

Applications:

Condensation Reactions

The amino group reacts with carbonyl compounds (aldehydes/ketones) to form Schiff bases, useful in sensor development.

Example:

Conditions:

Research Finding:

Schiff bases derived from this compound exhibit fluorescence quenching in the presence of Cu²⁺, enabling its use as a chemosensor .

Electrophilic Aromatic Substitution

The nitro group directs further electrophilic substitution to the meta position, though reactivity is attenuated due to its electron-withdrawing nature.

Nitration:

Under strong nitrating conditions (HNO₃/H₂SO₄), additional nitro groups can be introduced, albeit in low yields (<20%) .

Caution: Harsh conditions may degrade the crown ether ring .

Photochemical Reactions

The nitro group undergoes photoreduction in UV light, generating nitroso intermediates. This property is exploited in photolithography and controlled-release systems.

Mechanism:

Applications:

Polymer Modification

The amino group enables covalent incorporation into polymer matrices (e.g., polyurethanes, epoxies), enhancing ion conductivity for battery applications .

Example:

Grafting onto polyvinyl chloride (PVC) improves K⁺ transport by 40% compared to unmodified polymers .

科学的研究の応用

Chemical Synthesis

Selective Cation Complexation

AB15C5 is known for its ability to selectively bind metal cations, particularly lithium ions. This property is crucial in organic synthesis and catalysis, where the formation of cation-ligand complexes can influence reaction pathways and product yields. Studies have shown that the introduction of amino and nitro groups enhances the electronic properties of the crown ether, leading to increased stability in complexation reactions compared to other crown ethers like benzo-15-crown-5 (B15C5) .

Example Table: Stability Constants of Cation Complexes

Electrochemical Applications

Lithium-ion Batteries

The application of AB15C5 in lithium-ion batteries has been a focus of research due to its ability to enhance lithium ion transport through electrolyte solutions. The presence of the amino group increases the solvation properties, allowing for better ionic conductivity .

Thermodynamic Studies

Thermodynamic analyses indicate that AB15C5 exhibits favorable entropic contributions during lithium complexation, which is beneficial for battery performance. The flexibility conferred by the methylene (-CH2-) group in its structure aids in stabilizing cation interactions, thus improving overall battery efficiency .

Materials Science

Polymer Composites

AB15C5 has been incorporated into polymer matrices to create materials with enhanced ion-conducting properties. These polymer composites are particularly useful in applications requiring selective ion transport, such as sensors and membranes .

Case Study: Polymer Electrolytes

Research has demonstrated that blending AB15C5 with polyethylene oxide (PEO) significantly improves the ionic conductivity of the resulting polymer electrolyte films. This enhancement is attributed to the effective complexation of lithium ions by AB15C5 within the PEO matrix .

Analytical Chemistry

Chromatography Applications

AB15C5 is utilized as a stationary phase in chromatography for the separation and analysis of metal ions from complex mixtures. Its selective binding properties allow for efficient extraction and purification processes in analytical laboratories .

作用機序

The mechanism of action of 4’-Amino-5’-nitrobenzo-15-crown-5 involves its ability to form stable complexes with cations. The crown ether ring provides a cavity that can encapsulate cations, stabilizing them through electrostatic interactions. This complexation ability is crucial for its applications in ion transport and separation processes .

類似化合物との比較

Similar Compounds

12-Crown-4: A smaller crown ether with a similar ability to complex cations but with a smaller cavity size.

15-Crown-5: The parent compound of 4’-Amino-5’-nitrobenzo-15-crown-5, lacking the amino and nitro substituents.

18-Crown-6: A larger crown ether with a larger cavity, capable of complexing larger cations.

Uniqueness

4’-Amino-5’-nitrobenzo-15-crown-5 is unique due to the presence of both amino and nitro groups on the benzo ring. These functional groups enhance its reactivity and allow for further chemical modifications, making it a versatile compound in various chemical and biological applications.

生物活性

4'-Amino-5'-nitrobenzo-15-crown-5 is a synthetic compound belonging to the crown ether family, characterized by its ability to selectively bind cations, particularly potassium ions. This compound has garnered attention for its potential biological activities, including enzyme modulation and cellular interactions.

Chemical Structure and Properties

The chemical formula for this compound is , and its structure comprises a crown ether framework with amino and nitro substituents on the aromatic ring. The presence of these functional groups significantly influences its binding properties and biological activity.

Ion Transport Mechanism

This compound acts primarily as a potassium ionophore , facilitating the transport of potassium ions across cell membranes. This ion transport is crucial for maintaining cellular homeostasis, influencing various biochemical pathways, including:

- Membrane potential regulation

- Cell signaling pathways

- Metabolic processes

The compound's ability to alter potassium ion concentrations can lead to significant changes in cellular function and viability .

Enzyme Interaction

Research indicates that this compound may inhibit specific enzymes by binding to their active sites. This inhibition can disrupt normal cellular functions, making it a potential candidate for therapeutic applications in conditions where enzyme modulation is beneficial .

Pharmacological Effects

Studies have revealed that this compound exhibits various pharmacological effects, which can be summarized as follows:

| Biological Activity | Description |

|---|---|

| Cation Selectivity | High affinity for potassium ions, influencing ionic balance in cells. |

| Enzyme Inhibition | Potential to inhibit specific enzymes, impacting metabolic pathways. |

| Cellular Effects | Alters cell signaling and membrane potential, affecting overall cell viability. |

Case Studies and Research Findings

- Cell Viability Studies : In vitro studies demonstrated that varying concentrations of this compound could significantly affect the viability of different cell lines by modulating potassium ion levels .

- Enzyme Modulation : A study highlighted its ability to inhibit the activity of certain phosphatases, suggesting a role in regulating signaling pathways relevant to diseases such as cancer .

- Therapeutic Potential : Ongoing research is exploring its application in drug delivery systems due to its selective ion transport properties, which could enhance the efficacy of therapeutic agents .

特性

IUPAC Name |

18-nitro-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O7/c15-11-9-13-14(10-12(11)16(17)18)23-8-6-21-4-2-19-1-3-20-5-7-22-13/h9-10H,1-8,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFJQUGCUJJHIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC2=C(C=C(C(=C2)N)[N+](=O)[O-])OCCOCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408293 | |

| Record name | 4'-Amino-5'-nitrobenzo-15-crown-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77001-50-4 | |

| Record name | 4'-Amino-5'-nitrobenzo-15-crown-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Amino-5'-nitrobenzo-15-crown-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。